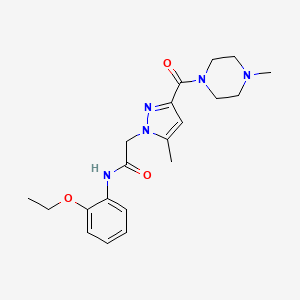
4-(Difluoromethyl)-2-(4-methoxyphenyl)-1,3-oxazole-5-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of oxazole derivatives, including those similar to 4-(Difluoromethyl)-2-(4-methoxyphenyl)-1,3-oxazole-5-carboxylic acid, has been explored through various methods. One approach involves the domino isoxazole-isoxazole isomerization catalyzed by Fe(II), which leads to the formation of isoxazole-4-carboxylic esters and amides under specific conditions . Another method includes the rhodium-catalyzed reaction of ethyl 3,3,3-trifluoro-2-diazopropionate with ethyl cyanoformate to obtain 5-ethoxy-4-(trifluoromethyl)-2-oxazolecarboxylic acid, which can be further transformed into various ester and amide derivatives . Additionally, the formal [3+2] cycloaddition catalyzed by tin(IV) chloride has been used to synthesize 2-oxazoline-4-carboxylates with high diastereoselectivity .
Molecular Structure Analysis
The molecular structure of oxazole derivatives is influenced by the presence of substituents and their ability to engage in intramolecular and intermolecular interactions. For instance, the crystal structures of derivatives of 4,4''-difluoro-5'-hydroxy-1,1':3',1''-terphenyl-4'-carboxylic acid show the effects of packing conflicts and pseudo-symmetry due to intramolecular hydrogen bonds . These structural features are crucial for understanding the reactivity and potential applications of the compounds.
Chemical Reactions Analysis
Oxazole derivatives participate in various chemical reactions, which are often dependent on their functional groups. For example, the decarboxylation of 5-ethoxy-4-(trifluoromethyl)-2-oxazolecarboxylic acid upon heating leads to the formation of a CF3-substituted oxazole . The presence of a 4-carboxy group in ethyl 1-(4-methoxyphenyl)-5-phenyl-1H-1,2,3-triazole-4-carboxylate allows for its transformation into other functional groups, demonstrating the versatility of oxazole derivatives in synthetic chemistry .
Physical and Chemical Properties Analysis
The physical and chemical properties of oxazole derivatives are shaped by their molecular structures. The presence of strong hydrogen bond donors and acceptors, as well as the potential for polymorphism, can affect the solubility, melting points, and crystal packing of these compounds . Understanding these properties is essential for the development of new materials and pharmaceuticals.
Scientific Research Applications
Cycloaddition Reactions
- Abnormal Diels–Alder Reactions : A study by Ibata et al. (1992) explored the abnormal Diels–Alder reaction of 5-alkoxyoxazoles with tetracyanoethylene, resulting in the formation of various carboxylic acids through oxazole ring opening. This research showcases the reactivity and potential utility of oxazole derivatives in synthetic chemistry (Ibata et al., 1992).
Synthesis of Derivatives
Isoxazole- and Oxazole-4-carboxylic Acids : Serebryannikova et al. (2019) reported on the synthesis of isoxazole- and oxazole-4-carboxylic acid derivatives, highlighting the versatility of oxazole compounds in creating diverse chemical structures (Serebryannikova et al., 2019).
Derivatives of Trifluoromethyl Substituted Heterocyclic Compounds : Shi et al. (1991) focused on synthesizing various ester and amide derivatives from a related compound, 5-ethoxy-4-(trifluoromethyl)-2-oxazolecarboxylic acid, demonstrating the chemical flexibility of oxazole derivatives (Shi et al., 1991).
Structural Analyses and Mechanisms
- Molecular Structure Determination : The molecular structure of cycloadducts derived from oxazole reactions was analyzed by Ibata et al. (1992), using X-ray crystallography, providing insights into the molecular configuration of these compounds (Ibata et al., 1992).
Applications in Peptide Synthesis
- Oxazolones in Peptide Synthesis : Crisma et al. (1997) explored the use of oxazolones in peptide synthesis, demonstrating their potential as intermediates in creating complex biomolecules (Crisma et al., 1997).
Corrosion Inhibition
- Corrosion Control : Bentiss et al. (2009) investigated the use of a compound similar to 4-(Difluoromethyl)-2-(4-methoxyphenyl)-1,3-oxazole-5-carboxylic acid for corrosion inhibition in steel, suggesting potential industrial applications (Bentiss et al., 2009).
properties
IUPAC Name |
4-(difluoromethyl)-2-(4-methoxyphenyl)-1,3-oxazole-5-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F2NO4/c1-18-7-4-2-6(3-5-7)11-15-8(10(13)14)9(19-11)12(16)17/h2-5,10H,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBXWJPTYAHXYIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC(=C(O2)C(=O)O)C(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F2NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

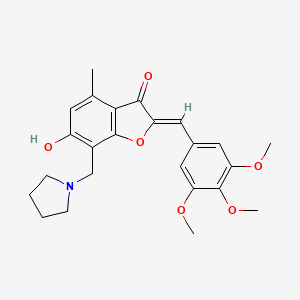
![2-[(2-Ethyl-6-methylphenyl)amino]-2-oxoethyl (3-methoxyphenyl)acetate](/img/structure/B3003016.png)
![1-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-3-(4-fluorobenzyl)urea](/img/structure/B3003018.png)
![N-(4-(4-(benzo[d]oxazol-2-yloxy)piperidine-1-carbonyl)phenyl)acetamide](/img/structure/B3003019.png)
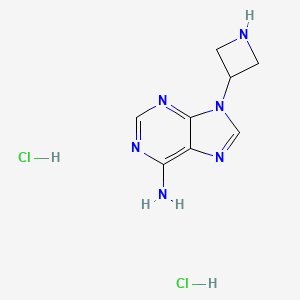

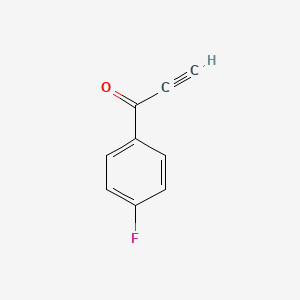
![[4-chloro-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetic acid](/img/structure/B3003026.png)
![5-[(3-Ethylphenyl)methyl]-1,3-thiazol-2-amine](/img/structure/B3003028.png)
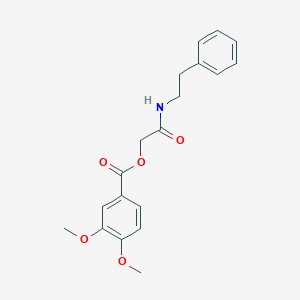

![N-(3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-2-(6-oxopyridazin-1(6H)-yl)acetamide](/img/structure/B3003033.png)

